molecular formula C20H21NO7S B2671548 methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate CAS No. 1327179-12-3

methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate

Cat. No.: B2671548
CAS No.: 1327179-12-3
M. Wt: 419.45
InChI Key: QUWCJUXXYMWJSW-UYRXBGFRSA-N
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Description

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a meticulously designed compound often celebrated for its unique structural features and reactivity. With a blend of benzodioxin and sulfonyl-phenyl elements, it finds relevance in diverse scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate usually involves multi-step organic reactions. One common route includes:

  • Amino Compound Formation: : Synthesize the 2,3-dihydro-1,4-benzodioxin-6-ylamino precursor through a reaction of benzodioxin derivatives with suitable amine sources.

  • Acryloylation: : Introduce the acrylate moiety using an appropriate esterification reaction, typically involving methyl acrylate in the presence of a catalyst.

  • Sulfonylation: : Add the 4-ethoxyphenylsulfonyl group via sulfonyl chloride reagents in a controlled environment, often using basic conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, scaled-up methods involve similar principles but utilize continuous flow reactors to enhance yield and efficiency. Process optimization may include:

  • High-throughput screening of catalysts and reaction conditions.

  • Automation of reagent addition to maintain consistent quality.

  • Utilization of solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions to form sulfoxide and sulfone derivatives, often using reagents like hydrogen peroxide or peracids.

  • Reduction: : Reductive amination can modify its amino group, typically employing agents like sodium borohydride.

  • Substitution: : The sulfonyl group allows for various nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halides, alcohols, or thiols in the presence of bases like KOH.

Major Products Formed

Oxidation can yield sulfone derivatives. Reduction can lead to secondary amine products. Substitution reactions may introduce diverse functional groups, altering the compound’s reactivity and application.

Scientific Research Applications

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate has a wide range of applications:

  • Chemistry: : Used as a building block in synthetic chemistry for developing new compounds.

  • Biology: : Investigated for its interaction with biological macromolecules.

  • Medicine: : Potential in pharmacological studies for its bioactive properties.

  • Industry: : Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

This compound exerts its effects through interactions with molecular targets like enzymes or receptors. The benzodioxin moiety often plays a role in its binding affinity, while the sulfonyl group can influence its reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(phenylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate

  • Ethyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate

  • Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(tosyl)acrylate

Unique Aspects

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate stands out due to its specific combination of benzodioxin and sulfonyl-phenyl groups, which impart unique chemical and biological properties. This uniqueness is often reflected in its specific binding interactions and reactivity patterns.

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Properties

IUPAC Name

methyl (Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S/c1-3-26-15-5-7-16(8-6-15)29(23,24)19(20(22)25-2)13-21-14-4-9-17-18(12-14)28-11-10-27-17/h4-9,12-13,21H,3,10-11H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWCJUXXYMWJSW-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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